2-(1H-Benzo[d]imidazol-2-yl)benzonitrile
Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)benzonitrile is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The benzimidazole nucleus is an important pharmacophore in drug discovery due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative . Another method involves the use of microwave-assisted synthesis, which significantly reduces the reaction time and improves the yield .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, eco-friendly synthesis methods using catalysts such as ZnO nanoparticles have been explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. The benzimidazole nucleus can mimic naturally occurring nucleotides, allowing it to bind to enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to the compound’s biological effects . For example, benzimidazole derivatives can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)aniline
- 2-(1H-Benzimidazol-2-yl)phenol
- 2-(1H-Benzimidazol-2-yl)benzamide
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)benzonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-10-5-1-2-6-11(10)14-16-12-7-3-4-8-13(12)17-14/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFTUAOALSHOGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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